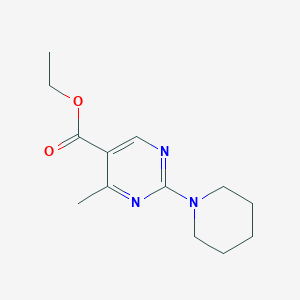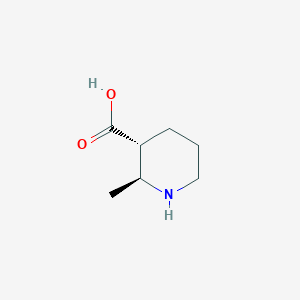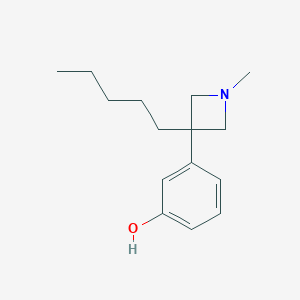
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer drug discovery. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is also relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one of the limitations of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for research on Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. One area of interest is the development of more potent and selective analogs of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- that can be used for cancer therapy. Another area of interest is the investigation of the neuroprotective effects of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- and its potential side effects.
Méthodes De Synthèse
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves the reaction of 3-azetidinone with 1-methyl-3-pentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been used in various scientific research studies, including drug discovery, neurobiology, and cancer research. It has been found to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
19832-53-2 |
|---|---|
Nom du produit |
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- |
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
Clé InChI |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Autres numéros CAS |
19832-53-2 |
Synonymes |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



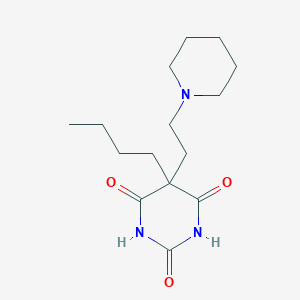
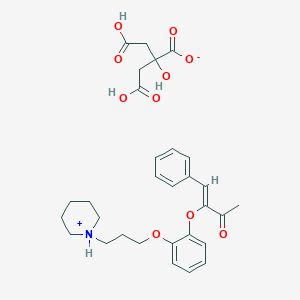
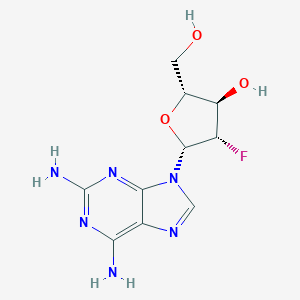
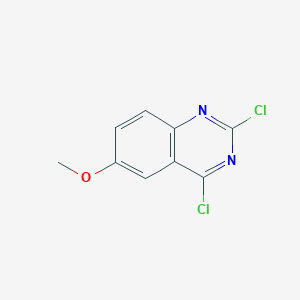
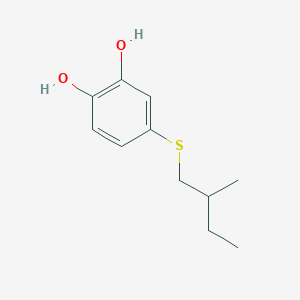
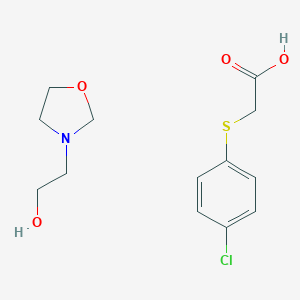
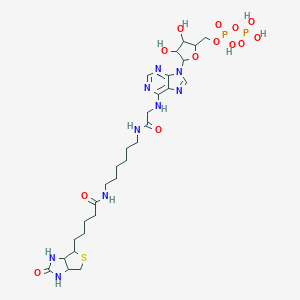
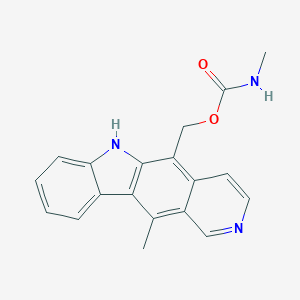
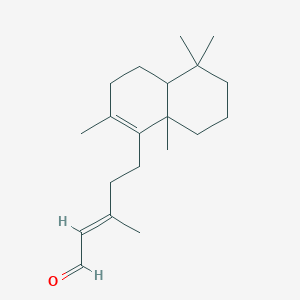
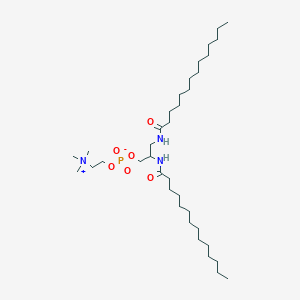
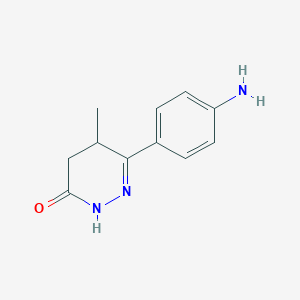
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
